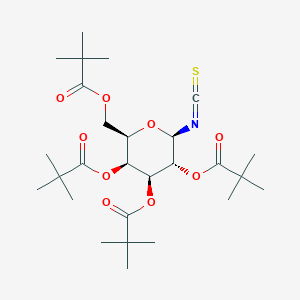
2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride” is a chemical compound with the molecular formula C14H26Cl2N2 . It is also known as “N-(2-ETHYLHEXYL)-2-PICOLYLAMINE DIHYDROCHLORIDE” and "EHAP" . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride” consists of 14 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 293.3 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride” include its molecular formula (C14H24N2), molecular weight (220.3538), and InChI . More detailed properties like melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Coordination Chemistry and Ligand Design
Pyridine derivatives have been utilized as ligands in the synthesis of coordination compounds with metal ions, which are critical in developing new materials with desired magnetic and optical properties. For instance, 2-pyridinylaminomethylidene derivatives were employed as ligands to obtain coordination compounds with d- and f-metal ions, showcasing moderate tuberculostatic effects and highlighting their potential in medicinal chemistry and material science (Kudyakova, Burgart, & Saloutin, 2014).
Synthetic Organic Chemistry
In organic synthesis, pyridine derivatives are pivotal in constructing complex molecules. An example is the phosphine-catalyzed [4 + 2] annulation reaction, where ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines to form highly functionalized tetrahydropyridines, demonstrating the utility of pyridine derivatives in synthesizing novel organic compounds with potential pharmacological applications (Zhu, Lan, & Kwon, 2003).
Bioactive Compound Synthesis
Pyridine frameworks are commonly found in bioactive molecules. The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives highlights the role of pyridine derivatives in developing new compounds with anticipated antihypertensive activities, showcasing their importance in drug discovery and development (Kumar & Mashelker, 2006).
Photoluminescence and Material Science
Pyridine derivatives have found applications in material science, particularly in the development of luminescent materials. A study on lanthanide clusters using 2-(hydroxymethyl)pyridine resulted in a new family of compounds with significant magnetic and optical properties, such as single-molecule magnetism and intense red photoluminescence, underlining their potential in creating advanced functional materials (Alexandropoulos et al., 2011).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, pyridine derivatives are employed in innovative methodologies for substance detection and extraction. Electromembrane extraction coupled with dispersive liquid-liquid microextraction techniques has been used to analyze pyridine derivatives in biological fluids, demonstrating their utility in developing sensitive and selective analytical methods for environmental monitoring and healthcare applications (Arjomandi-Behzad, Yamini, & Rezazadeh, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.2ClH/c1-3-5-8-13(4-2)11-15-12-14-9-6-7-10-16-14;;/h6-7,9-10,13,15H,3-5,8,11-12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEFKSZVEIVQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNCC1=CC=CC=N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583352 |
Source


|
| Record name | 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride | |
CAS RN |
142937-33-5 |
Source


|
| Record name | 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Ethylhexyl)-2-picolylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)


![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)


![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)